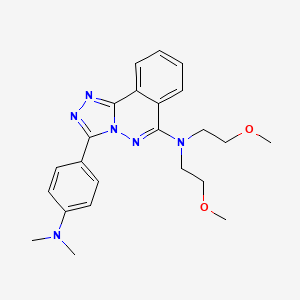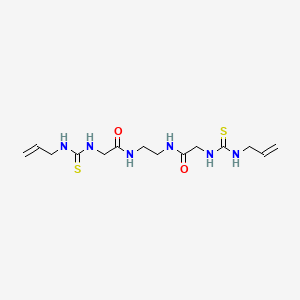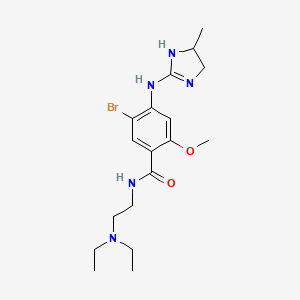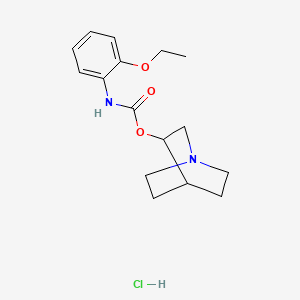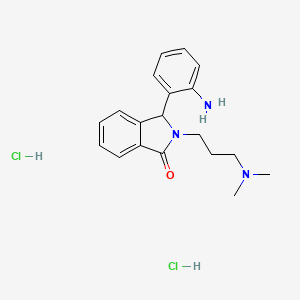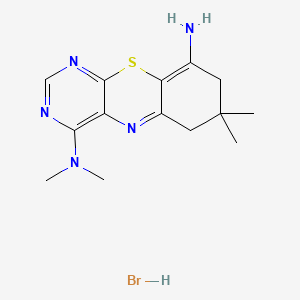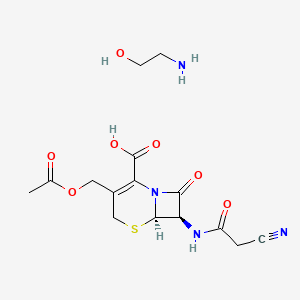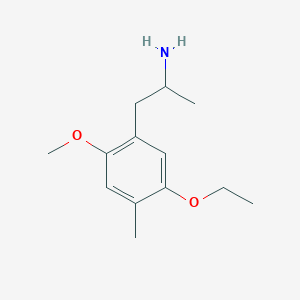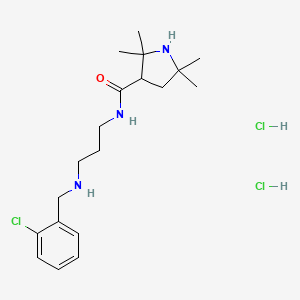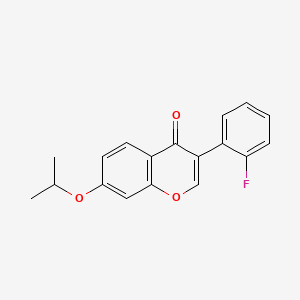
2'-Fluoro-7-(1-methylethoxy)isoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative Isoflavones are a class of flavonoids, which are polyphenolic compounds found in plants They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and estrogenic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method involves the use of palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere. The reaction proceeds through a dehydrogenation process, followed by cyclization to form the isoflavone structure.
Industrial Production Methods
Industrial production of 2’-Fluoro-7-(1-methylethoxy)isoflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of biotechnological approaches, such as metabolic engineering of plants or microorganisms, can provide an alternative method for producing isoflavones .
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Fluoro-7-(1-methylethoxy)isoflavone can lead to the formation of quinones, while reduction can produce dihydroisoflavones.
Aplicaciones Científicas De Investigación
2’-Fluoro-7-(1-methylethoxy)isoflavone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-7-(1-methylethoxy)isoflavone involves its interaction with various molecular targets and pathways. Isoflavones are known to bind to estrogen receptors (ERα and ERβ), exerting estrogenic or antiestrogenic effects . Additionally, they can modulate oxidative stress and inflammation by regulating the expression of antioxidant enzymes and inflammatory cytokines .
Comparación Con Compuestos Similares
2’-Fluoro-7-(1-methylethoxy)isoflavone can be compared with other similar isoflavones, such as:
Propiedades
Número CAS |
131814-56-7 |
|---|---|
Fórmula molecular |
C18H15FO3 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C18H15FO3/c1-11(2)22-12-7-8-14-17(9-12)21-10-15(18(14)20)13-5-3-4-6-16(13)19/h3-11H,1-2H3 |
Clave InChI |
ZLONCWNVZSGHJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


